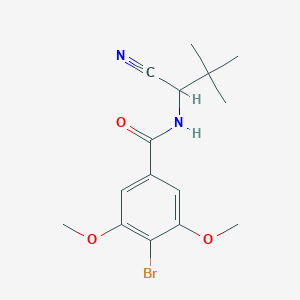
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide, also known as Bromo-DMAA, is a synthetic compound that is commonly used in scientific research. It is a derivative of 1,3-dimethylamylamine (DMAA), a stimulant that was previously used in dietary supplements but has been banned by the FDA due to safety concerns. Bromo-DMAA is a potent compound that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in increased cognitive function, mood, and physical performance.
Biochemical and Physiological Effects
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has various biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and respiratory rate. It has also been found to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for physical activity. 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been found to improve cognitive function, mood, and physical performance.
实验室实验的优点和局限性
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has several advantages and limitations for lab experiments. Its potent effects make it a useful tool for studying the central nervous system and cardiovascular system. However, its potency also makes it difficult to use in lab experiments, as small variations in dosage can have significant effects. Additionally, its safety profile is not well understood, which makes it difficult to use in human studies.
未来方向
There are several future directions for 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide research. One area of interest is the development of safer and more effective stimulants for cognitive function and physical performance. Another area of interest is the study of the long-term effects of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide on the central nervous system and cardiovascular system. Additionally, the development of new synthesis methods for 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide may lead to improved safety and efficacy.
合成方法
The synthesis of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide involves several steps. The first step is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. Finally, the amide is brominated using bromine to form 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide.
科学研究应用
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been used in various scientific research studies due to its potent effects on the central nervous system. It has been found to have stimulant properties similar to DMAA, but with a longer half-life. 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has been used to study the effects of stimulants on cognitive function, mood, and physical performance. It has also been used to study the effects of stimulants on the cardiovascular system.
属性
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)12(8-17)18-14(19)9-6-10(20-4)13(16)11(7-9)21-5/h6-7,12H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCIHONLZDYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)
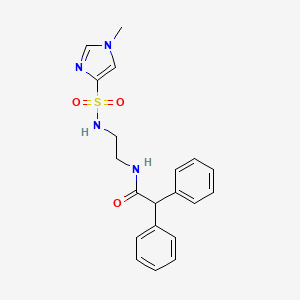
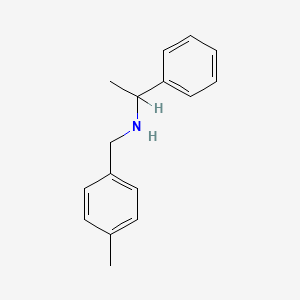
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
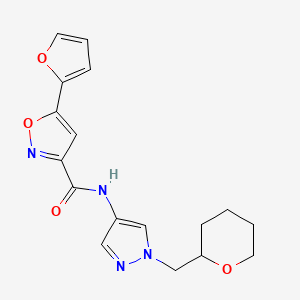

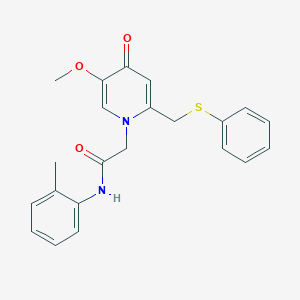
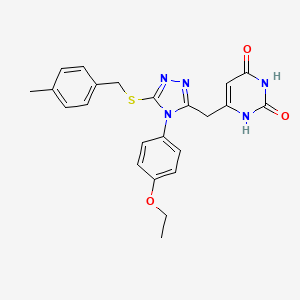
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)